molecular formula C19H21N3O3 B11035505 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11035505
M. Wt: 339.4 g/mol
InChI Key: HHEPTGMTAUXSDV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines a cyclohexyl group, a hydroxyethyl group, and a pyrido[4,3-b][1,6]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and 1,4-diketones. The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, while the hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Friedel-Crafts alkylation and continuous flow reactors for the nucleophilic substitution to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the naphthyridine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2-Cyclohexyl-8-(2-carboxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.

    Reduction: 2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-diol.

    Substitution: 2-Cyclohexyl-8-(2-alkoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the hydroxyethyl group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific structural modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic core and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
  • 2-Cyclohexyl-8-(2-ethoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Uniqueness

Compared to similar compounds, 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, which can enhance the compound’s solubility and binding properties in biological systems.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C19H21N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h6-9,12-13,23H,1-5,10-11H2

InChI Key

HHEPTGMTAUXSDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO

Origin of Product

United States

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